
1,4-ジ(2-チエニル)-1,3-ブタジエン
概要
説明
1,4-Di(2-thienyl)-1,3-butadiene is a chemical compound with the linear formula C12H10O2S2 . It is used in the synthesis of various organic compounds, including polymers .
Synthesis Analysis
The synthesis of 1,4-Di(2-thienyl)-1,3-butadiene often involves the Paal–Knorr condensation reaction . This reaction is a common method for the synthesis of pyrroles .Molecular Structure Analysis
The molecular structure of 1,4-Di(2-thienyl)-1,3-butadiene is determined by methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . These methods provide detailed information about the molecular structural properties of the compound.Chemical Reactions Analysis
1,4-Di(2-thienyl)-1,3-butadiene undergoes various chemical reactions. For instance, it can be electropolymerized to form poly-1,4-bis(2-thienyl)benzene (PDTB), a conductive polymer .Physical And Chemical Properties Analysis
1,4-Di(2-thienyl)-1,3-butadiene has a molecular weight of 250.34 . Its physical and chemical properties are influenced by its molecular structure and can be analyzed using techniques like FT-IR and NMR spectroscopy .科学的研究の応用
光触媒水分解
この化合物は、ポリ(1,4-ジ(2-チエニル)ベンゼン) (PDTB) の開発に使用されており、高 pH で可視光下での完全な光駆動水分解を促進します 。PDTB は、ポリチオフェンと比較して、最高被占軌道レベルが約 0.3 eV 低下しており、光電気化学的特性を維持し、水素生成の高い変換率を実現しています。
有機トランジスタと太陽電池
この化合物は、PTDPP-DTB などの π 共役ポリマーの構成要素として役立ち、有機トランジスタと太陽電池に使用されます 。これらのポリマーは、高溶解性と高分子量を示し、溶液処理に適しています。これらは、光電子デバイスで有望な結果を示しており、ホール移動度と電力変換効率は、主要な材料に匹敵するレベルに達しています。
有機合成
“1,4-ジ(2-チエニル)-1,3-ブタジエン”は、アルケン、環状化合物、アミン化物質など、さまざまな有機化合物の合成における出発物質として機能することができます 。その共役ジエン構造により、複雑な有機分子の構築に適した汎用性の高い中間体となります。
Safety and Hazards
将来の方向性
作用機序
Target of Action
1,4-Di(2-thienyl)-1,3-butadiene, also known as 1,4-di(thiophen-2-yl)buta-1,3-diene, is primarily used in the synthesis of polymers and monomers that exhibit electrical conductivity and specific photochemical properties . The compound’s primary targets are the thiophene and pyrrole rings, which are interconnected by their α-positions .
Mode of Action
The compound interacts with its targets through a process known as electropolymerization . This process involves the use of electrochemical processes such as cyclic voltammetry (CV), chronoamperometry (CA), and amperometry (i-t), which show different abilities to electropolymerize . The result is the formation of poly-1,4-bis(2-thienyl)benzene (PDTB) photoelectrodes with various microporous structures and regulated S oxidation states .
Biochemical Pathways
The electropolymerization process results in the formation of PDTB photoelectrodes, which have an impact on the photoelectrochemical (PEC) hydrogen evolution process . The light absorption ability and charge separation of PDTB photoelectrodes are expanded and promoted, affecting the PEC hydrogen evolution process .
Pharmacokinetics
For instance, PDTB photoelectrodes prepared by CA show strong light absorption (310–2500 nm), indicating potential impacts on the compound’s bioavailability .
Result of Action
The result of the compound’s action is the formation of PDTB photoelectrodes with various microporous structures and regulated S oxidation states . These photoelectrodes show the best photoelectrochemical activity with a charge transfer resistance of 7 Ω, a photocurrent of 0.9 mA cm−2, and an increased onset hydrogen production potential to 0.92 V .
Action Environment
The action of 1,4-Di(2-thienyl)-1,3-butadiene is influenced by environmental factors such as light and pH. For instance, PDTB photoelectrodes prepared by CA show the best photoelectrochemical activity at a pH of 11 . Furthermore, the open circuit potential on PDTB under visible light reaches 1.4 V versus RHE at pH 12 .
特性
IUPAC Name |
2-[(1E,3E)-4-thiophen-2-ylbuta-1,3-dienyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h1-10H/b5-1+,6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIGKYBFMXSLAH-IJIVKGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




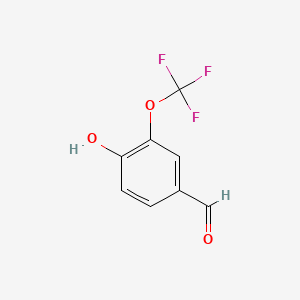
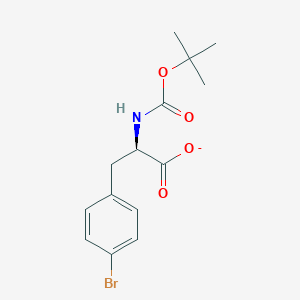
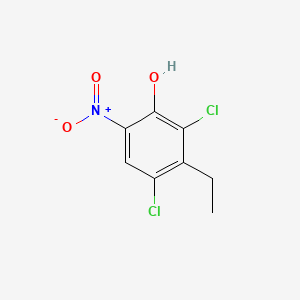
![(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B1631115.png)


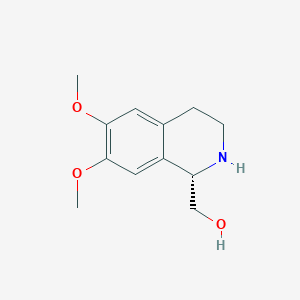
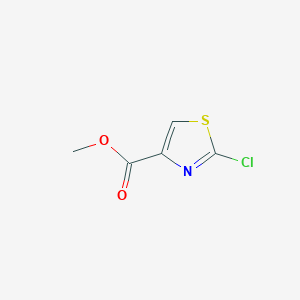
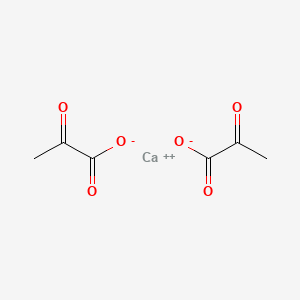
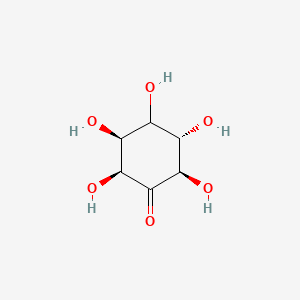
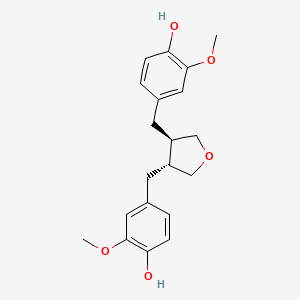
![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1631142.png)
